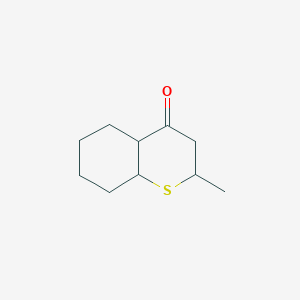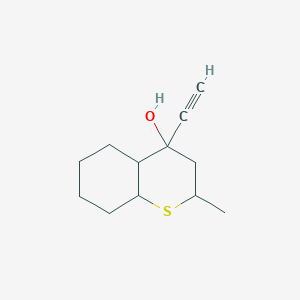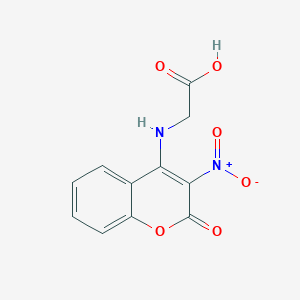
N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine
Vue d'ensemble
Description
“N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” is a derivative of hydroxycoumarin . It has been studied for its anticonvulsant activity using nicotine and corazole convulsion models . The compound protected animals from death in 100% of cases after intraperitoneal administration of the LD50 of nicotine (14 mg/kg) .
Synthesis Analysis
The synthesis of “N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” involves nucleophilic substitution reactions . The reaction of 4-chloro-3-nitrobenzopyran-2-one with phenylenediamine results in the formation of 4-(4-aminophenylamino)-3-nitrochromen-2-one . Further catalytic condensation with benzaldehyde, salicylaldehyde, and 3-nitrobenzaldehyde leads to the formation of novel derivatives .Molecular Structure Analysis
The molecular structure of “N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” is characterized by the presence of a chromen-2-one (coumarin) core . The coumarin core is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” are primarily associated with its anticonvulsant activity . The compound exhibits this activity through its effects on γ-aminobutyric acid (GABA) ionotropic receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” are characterized by its NMR data . The 1H NMR (DMSO-d6) data is as follows: δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), 6.99 (dd, J = 2.5, 8.7 Hz, 1H), 6.96 (d, J = 2.3 Hz, 1H), 6.68 (dd, J = 2.1, 8.7 Hz, 1H), 6.47 (d, J = 2.1 Hz, 1H), 6.08 (s, 1H), 5.92 (s, 1H), 4.62 (d, J = 5.4 Hz, 2H), 3.83 (s, 3H), 2.28 (s, 3H) .Mécanisme D'action
Orientations Futures
The future directions for “N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” research could involve further investigation of its anticonvulsant activity and potential therapeutic applications . The development of new effective and safe drugs remains a crucial problem, and coumarin derivatives like “N-(3-nitro-2-oxo-2H-chromen-4-yl)glycine” are attractive subjects for new anticonvulsant drug development .
Propriétés
IUPAC Name |
2-[(3-nitro-2-oxochromen-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c14-8(15)5-12-9-6-3-1-2-4-7(6)19-11(16)10(9)13(17)18/h1-4,12H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUPCUONHLYFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro-2-oxo-2H-chromen-4-ylamino)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2,2'-[3-(4-chlorophenyl)-9-methyl-6,8-dioxo-8,9-dihydro[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl]diacetate](/img/structure/B3820112.png)



![2-{6-[carboxy(phenyl)amino]-1,3,5-hexatrien-1-yl}-3-ethyl-1,3-benzoxazol-3-ium iodide](/img/structure/B3820150.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)
![4-(2-methoxyethoxy)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3820162.png)
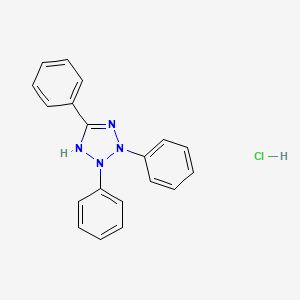
![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)
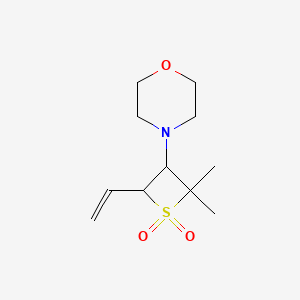

![3-(4-aminophenyl)-1-[2-(4-pyridinyl)ethyl]-1H-pyrazol-5-amine 2,3-dihydroxysuccinate (salt)](/img/structure/B3820179.png)
